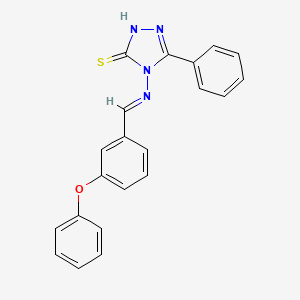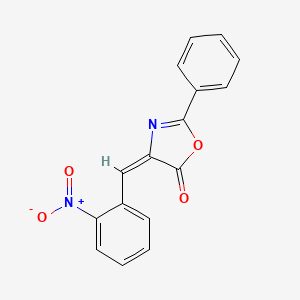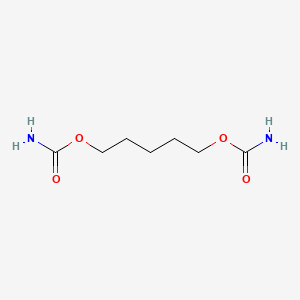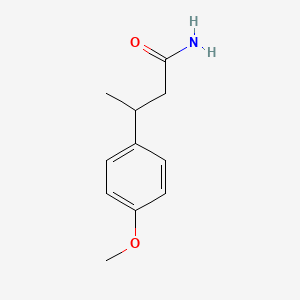
2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of epoxyisoindoles This compound is characterized by its unique structure, which includes an epoxy group, a butyl side chain, and a hexahydroisoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Hexahydroisoindole Core: The initial step involves the cyclization of a suitable precursor to form the hexahydroisoindole core. This can be achieved through a cyclization reaction using a strong acid catalyst under reflux conditions.
Introduction of the Butyl Side Chain: The butyl side chain can be introduced through an alkylation reaction. This step typically involves the use of a butyl halide and a strong base, such as sodium hydride, to facilitate the alkylation.
Epoxidation: The final step involves the introduction of the epoxy group. This can be achieved through an epoxidation reaction using a peracid, such as m-chloroperbenzoic acid, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of novel materials with unique mechanical and chemical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
類似化合物との比較
2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
Hexahydroisoindole Derivatives: These compounds share the hexahydroisoindole core but may have different side chains or functional groups.
Epoxyisoindole Derivatives: These compounds contain the epoxyisoindole structure but may differ in the nature of the side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of the butyl side chain, hexahydroisoindole core, and epoxy group, which confer distinct chemical and biological properties.
List of Similar Compounds
- Hexahydroisoindole
- Epoxyisoindole
- Butylhexahydroisoindole
特性
| 91645-06-6 | |
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
2-butyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H17NO3/c1-2-3-6-13-11(14)9-7-4-5-8(16-7)10(9)12(13)15/h7-10H,2-6H2,1H3 |
InChIキー |
BJQVSFGGONZLMC-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C2C3CCC(C2C1=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)


![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)

![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)




